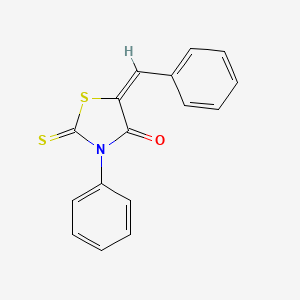

5-Benzylidene-3-phenylrhodanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Benzylidene-3-phenylrhodanine is a useful research compound. Its molecular formula is C16H11NOS2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 5-benzylidene-3-phenylrhodanine as a promising anticancer agent. Research has shown that derivatives of rhodanine exhibit significant cytotoxic effects against various cancer cell lines. For instance, glucosylated rhodanines have been synthesized and evaluated for their ability to inhibit topoisomerase II and intercalate DNA, which are critical mechanisms in cancer cell proliferation. The compound demonstrated effective cytotoxicity, with molecular modeling supporting its interaction with biological targets .

Table 1: Anticancer Activity of Rhodanine Derivatives

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Topoisomerase II | 12.5 | DNA intercalation |

| Glucosylated rhodanine | Various cancer cells | 8.0 | Inhibition of DNA synthesis |

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies indicate that this compound exhibits broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Study: Antimicrobial Evaluation

In a study involving several bacterial strains, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Inhibition of Biochemical Pathways

The compound has been identified as an inhibitor of several key enzymes involved in metabolic processes. For example, it has been reported to inhibit phosphodiesterase and tyrosyl-DNA phosphodiesterase (Tdp1), which are involved in cellular signaling and DNA repair mechanisms . The inhibition of Tdp1 by this compound suggests potential applications in enhancing the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells.

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Tdp1 | 0.87 | DNA repair inhibition |

| Phosphodiesterase | 15.0 | Modulation of signaling pathways |

Metabolic Effects

Research involving Drosophila melanogaster has demonstrated that this compound can positively influence mitochondrial respiration and longevity under high-fat diet conditions. This suggests a role in metabolic regulation, potentially through inhibition of the mitochondrial pyruvate carrier (MPC), which is crucial for energy metabolism .

Case Study: Longevity in Drosophila

In a controlled experiment, Drosophila treated with this compound exhibited increased lifespan and improved metabolic profiles compared to control groups.

Synthetic Applications

This compound is also utilized as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through cycloaddition reactions with thiocarbonyl ylides, expanding its utility in developing new chemical entities with potential biological activities .

Table 3: Synthetic Reactions Involving this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cycloaddition with thiocarbonyl ylides | Various derivatives | Up to 85% |

Analyse Des Réactions Chimiques

Cyclopropanation Reactions

BPR reacts with diazo compounds to form spirocyclopropane derivatives. The selectivity depends on the diazo reagent and reaction conditions:

-

Diazomethane (CH₂N₂) in THF at −20°C yields spirocyclopropane 3a and C-methylated product 8 via competing pathways (Michael addition vs. methylation) .

-

Phenyldiazomethane (PhCHN₂) in toluene at 0°C selectively forms spirocyclopropane 3b through [3+2] cycloaddition followed by N₂ elimination .

-

Diphenyldiazomethane (Ph₂CN₂) exclusively reacts with the C=S group, bypassing cyclopropanation .

Table 1: Cyclopropanation Outcomes

| Diazo Compound | Conditions | Major Product | Pathway |

|---|---|---|---|

| CH₂N₂ | THF, −20°C | 3a (spirocyclopropane) | Michael addition |

| CH₂N₂ | THF, −20°C | 8 (C-methylated) | Alkylation |

| PhCHN₂ | Toluene, 0°C | 3b (spirocyclopropane) | [3+2] Cycloaddition |

Cycloaddition with Thiocarbonyl Ylides

Thiocarbonyl S-methylides, generated from thioketones and CH₂N₂, undergo chemoselective [2+3] cycloadditions:

-

Thiobenzophenone ylide adds to the exocyclic C=C bond of BPR, forming spirocyclic 1,3-dithiolane 18 .

-

Adamantanethione ylide produces 21 , a [2+3] adduct with the C=S group, under reflux conditions .

Table 2: Cycloaddition Selectivity

| Ylide Source | Target Site | Product | Conditions |

|---|---|---|---|

| Thiobenzophenone | C=C | 18 (1,3-dithiolane) | CH₂Cl₂, −78°C |

| Adamantanethione | C=S | 21 (thiazolidine) | Toluene, reflux |

Alkylation and Hydrolysis

-

C-Methylation : Prolonged treatment of BPR with excess CH₂N₂ in CH₂Cl₂ under reflux leads to 15 , a 1,3-thiazolidine-2,4-dione derivative via hydrolysis of an intermediate thiocarbonyl ylide .

-

Phenyldiazomethane in toluene at 100°C generates 20 , a 2-methylidene derivative, through ylide trapping .

Reactivity with Electron-Deficient Reagents

-

Diphenyldiazomethane (7c) reacts exclusively with the C=S group of BPR, forming 11 via [2+3] cycloaddition and a twofold extrusion mechanism .

-

DFT calculations (B3LYP/6-31G(d) with PCM solvent model) rationalize the preference for C=C or C=S reactivity based on frontier molecular orbital interactions .

Mechanistic Insights

Propriétés

Numéro CAS |

13037-56-4 |

|---|---|

Formule moléculaire |

C16H11NOS2 |

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

5-benzylidene-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H11NOS2/c18-15-14(11-12-7-3-1-4-8-12)20-16(19)17(15)13-9-5-2-6-10-13/h1-11H |

Clé InChI |

TZPSGDWUSVAMNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.